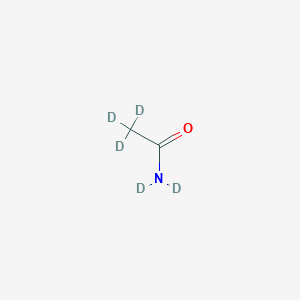
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid, commonly referred to as TBAPF, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a white solid at room temperature and is soluble in water. TBAPF is used in a wide range of laboratory applications, including synthesis, chromatography, and spectroscopy. It has also been studied for its potential biological activity and its ability to interact with various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : Research has focused on the synthesis of novel compounds using derivatives of furan and piperidine, highlighting the potential of these compounds in creating new chemicals with varied applications. For instance, Patel (2020) studied the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid, leading to the synthesis of a new compound with potential antibacterial activities (Patel, 2020).
Analytical and Spectral Studies : The compound's derivatives are also used in analytical and spectral studies. Varynskyi et al. (2017) developed a sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solutions, showcasing the compound's role in analytical chemistry (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Development of Potential Biologically Active Compounds : There is ongoing research in synthesizing compounds that could have biological activity. For example, Mao, Song, and Shi (2013) synthesized a series of novel compounds with potential fungicidal activity, demonstrating the applicability of furan and piperidine derivatives in developing new biologically active molecules (Mao, Song, & Shi, 2013).
Chemical Property Exploration and Modification : Researchers are exploring and modifying the chemical properties of these compounds for various applications. For example, the study by Igidov and Rubtsov (2019) on the reactions of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates provides insights into the chemical behavior of furan derivatives, which can be crucial for further chemical synthesis and applications (Igidov & Rubtsov, 2019).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMFFOGSMOXXLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584662 |
Source


|
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-(furan-2-yl)acetic acid | |
CAS RN |
870703-77-8 |
Source


|
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)